4-(3,4-difluoroanilino)-6,7-dimethoxy-1H-quinazoline-2-thione
CAS No.: 902503-30-4
Cat. No.: VC7277465
Molecular Formula: C16H13F2N3O2S
Molecular Weight: 349.36
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 902503-30-4 |
|---|---|
| Molecular Formula | C16H13F2N3O2S |
| Molecular Weight | 349.36 |
| IUPAC Name | 4-(3,4-difluoroanilino)-6,7-dimethoxy-1H-quinazoline-2-thione |
| Standard InChI | InChI=1S/C16H13F2N3O2S/c1-22-13-6-9-12(7-14(13)23-2)20-16(24)21-15(9)19-8-3-4-10(17)11(18)5-8/h3-7H,1-2H3,(H2,19,20,21,24) |
| Standard InChI Key | LWJIHRYRMURURS-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C2C(=C1)C(=NC(=S)N2)NC3=CC(=C(C=C3)F)F)OC |
Introduction
4-(3,4-Difluoroanilino)-6,7-dimethoxy-1H-quinazoline-2-thione is a synthetic compound belonging to the class of quinazoline derivatives. It features a quinazoline core substituted with a difluorophenyl group and methoxy functionalities, which are crucial for its potential biological activities. This compound is of interest in medicinal chemistry due to its possible role in inhibiting specific enzymatic pathways associated with various diseases.
Synthesis Methods
The synthesis of 4-(3,4-difluoroanilino)-6,7-dimethoxy-1H-quinazoline-2-thione typically involves multi-step organic reactions. These reactions often require specific conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. For instance, reactions may be conducted under reflux conditions in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate nucleophilic attacks.
Biological Activities and Potential Applications
Research indicates that compounds similar to 4-(3,4-difluoroanilino)-6,7-dimethoxy-1H-quinazoline-2-thione exhibit a range of biological activities, including antitumor effects by disrupting cell signaling pathways. The specific biological activity of this compound requires further investigation through in vitro and in vivo studies to fully understand its potential therapeutic applications.
Analytical Techniques
Relevant analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to characterize the properties of 4-(3,4-difluoroanilino)-6,7-dimethoxy-1H-quinazoline-2-thione accurately. These methods help in assessing the purity and structure of the compound.
Comparison with Similar Compounds
Several compounds share structural similarities with 4-(3,4-difluoroanilino)-6,7-dimethoxy-1H-quinazoline-2-thione. For example:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 4-(2,4-Dichlorophenyl)amino]-6,7-dimethoxyquinoline | Contains chlorinated phenyl group | Known for strong antimicrobial properties |
| 6-Methoxyquinazoline-2-thione | Lacks fluorine substituents | Demonstrated anti-inflammatory effects |
| 3-(3-Fluorophenyl)aminoquinazoline | Similar core structure | Exhibits potent antitumor activity |
These comparisons highlight that while there are compounds with similar frameworks, the unique combination of difluorophenyl and methoxy groups in 4-(3,4-difluoroanilino)-6,7-dimethoxy-1H-quinazoline-2-thione may confer distinct biological properties that warrant further exploration.
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